5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide
Description
This pyrimidine-based compound features a 5-chloro substituent, a 2-(propan-2-ylsulfanyl) group, and a carboxamide moiety linked to a 2-methoxyphenyl ring at the 4-position. Its structural framework is common in medicinal chemistry, particularly in antiviral and antibacterial agents, due to the pyrimidine core's ability to mimic nucleobases and interact with biological targets .
Properties
Molecular Formula |
C15H16ClN3O2S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
5-chloro-N-(2-methoxyphenyl)-2-propan-2-ylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H16ClN3O2S/c1-9(2)22-15-17-8-10(16)13(19-15)14(20)18-11-6-4-5-7-12(11)21-3/h4-9H,1-3H3,(H,18,20) |
InChI Key |
RXGYVDMBUDWXSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Chloro Group: The chloro group can be introduced via a halogenation reaction using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic substitution reaction using a suitable methoxyphenyl halide.
Introduction of the Propan-2-ylsulfanyl Group: The propan-2-ylsulfanyl group can be introduced via a thiolation reaction using a suitable thiol reagent.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using a suitable amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., heating, solvents).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide: has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.
Materials Science: The compound can be investigated for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It can be used as a probe to study various biochemical pathways and processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets may include kinases, proteases, or other enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Key Observations :
Hydrogen Bonding and Crystallographic Comparisons
- Planarity and Packing : Pyrimidine derivatives with planar rings (e.g., buthalital in ) exhibit stronger intermolecular interactions. The target compound’s dihedral angles between the pyrimidine ring and 2-methoxyphenyl group (~12.8°, inferred from ) suggest moderate planarity, balancing crystallinity and bioavailability .
- Hydrogen-Bond Networks: Unlike N-(4-chlorophenyl) analogs (), the target compound’s 2-methoxyphenyl group lacks strong hydrogen-bond donors, relying on weak C–H⋯O interactions for crystal stabilization. This may reduce melting points compared to sulfonamide-containing analogs () .
Biological Activity
Overview of Biological Activity
5-chloro-N-(2-methoxyphenyl)-2-(propan-2-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that may exhibit various biological activities, including antimicrobial, anti-inflammatory, or anticancer properties. Understanding its biological activity involves examining its mechanism of action, target interactions, and effects on cellular pathways.
- Target Identification :
- Identifying the specific proteins or enzymes that the compound interacts with is crucial. This can be done through techniques such as affinity chromatography or molecular docking studies.
- Pathway Analysis :
- Investigating how the compound affects signaling pathways in cells (e.g., apoptosis, cell cycle regulation) can provide insights into its biological effects.
Biological Assays
To evaluate the biological activity of this compound, several assays can be employed:
-
Cytotoxicity Assays :
- Assessing the compound's effect on cell viability using assays like MTT or XTT.
-
Antimicrobial Activity :
- Testing against various bacterial and fungal strains to determine minimum inhibitory concentrations (MIC).
-
Anti-inflammatory Activity :
- Evaluating the inhibition of pro-inflammatory cytokines in vitro using ELISA assays.
Data Tables
Here’s an example of how data might be organized in tables for clarity:
| Assay Type | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|
| Cytotoxicity | 10 | 50% reduction in viability | |
| Antimicrobial | 5 | Inhibition of E. coli growth | |
| Anti-inflammatory | 25 | Decrease in TNF-alpha levels |
Case Studies
-
Case Study 1: Anticancer Activity
- A study investigating the compound's effect on cancer cell lines showed a significant reduction in proliferation rates at concentrations above 20 µM, suggesting potential as an anticancer agent.
-
Case Study 2: Antimicrobial Efficacy
- In a clinical setting, the compound was tested against multi-drug resistant bacterial strains. Results indicated a promising MIC comparable to existing antibiotics.
Research Findings
Recent studies have focused on the synthesis and optimization of similar pyrimidine derivatives, revealing that modifications can enhance biological activity. For instance, substituents at specific positions on the pyrimidine ring have been shown to influence both potency and selectivity towards target enzymes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : The compound can be synthesized via multi-step organic reactions, including transition metal-catalyzed coupling (e.g., Suzuki-Miyaura) for pyrimidine ring functionalization . Key steps involve:
- Step 1 : Formation of the pyrimidine backbone using chlorinated precursors.
- Step 2 : Introduction of the propan-2-ylsulfanyl group via nucleophilic substitution under inert atmosphere (N₂/Ar) to prevent oxidation.
- Step 3 : Coupling with 2-methoxyaniline using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
- Critical Conditions : Strict temperature control (0–5°C for sulfanyl group addition), anhydrous solvents, and purification via column chromatography (silica gel, hexane/EtOAc gradient) to achieve ≥98% purity .
Q. Which spectroscopic and chromatographic methods are recommended for characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, pyrimidine protons at δ 8.2–8.5 ppm) .
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity; retention time compared to standards .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (expected [M+H]⁺ ~380–385 m/z) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, a 3² factorial design revealed that increasing Pd(PPh₃)₄ catalyst to 5 mol% in Suzuki coupling improved yield by 15% .
- By-Product Mitigation : Monitor reaction progress via TLC to terminate at 90% conversion, avoiding over-reaction that generates desulfurized by-products. Post-synthesis, employ recrystallization (ethanol/water) to remove polar impurities .
Q. What strategies resolve contradictions between computational bioactivity predictions and experimental data?
- Methodological Answer :
- Structural Reassessment : Perform X-ray crystallography to verify the compound’s conformation. For instance, intramolecular N–H⋯N hydrogen bonding (observed in similar pyrimidines) can alter binding affinity .
- In Silico Adjustments : Re-parameterize docking algorithms using crystallographic data (e.g., dihedral angles between pyrimidine and methoxyphenyl groups, ~12–86° ). Adjust solvation models to account for the propan-2-ylsulfanyl group’s hydrophobicity .
Q. How can researchers address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Batch Analysis : Compare purity (via HPLC) and stereochemical consistency (via CD spectroscopy) of compound batches. Impurities like dechlorinated analogs (≤2%) may skew bioactivity .
- Assay Standardization : Replicate assays under controlled conditions (e.g., serum-free media to avoid protein binding interference). For antimicrobial studies, use CLSI guidelines for MIC determination .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating synthetic reproducibility?
- Methodological Answer :
- Statistical Process Control (SPC) : Track yield and purity across 10+ batches using control charts. Outliers (>2σ deviation) trigger re-evaluation of solvent quality or catalyst activity .
- Interlab Validation : Share protocols with collaborators; use Kendall’s W concordance test to assess reproducibility in NMR/LC-MS data .
Safety and Handling
Q. What are the critical safety protocols for handling this compound?
- Methodological Answer :
- Storage : Store at –20°C under argon to prevent sulfanyl group oxidation. Use amber vials to block light-induced degradation .
- Waste Management : Quench reaction residues with 10% NaHCO₃ before disposal. For spills, adsorb with vermiculite and treat with 5% KMnO₄ solution to oxidize reactive thiols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
